2,3-Dibromo-3-methyl-1-nitrobutane
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Overview
Description
2,3-Dibromo-3-methyl-1-nitrobutane is an organic compound with the molecular formula C5H9Br2NO2 It is a derivative of butane, featuring two bromine atoms, a nitro group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-methyl-1-nitrobutane typically involves the bromination of 3-methyl-1-nitrobutane. This can be achieved by reacting 3-methyl-1-nitrobutane with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-3-methyl-1-nitrobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially under basic conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products
Substitution: Formation of 2,3-dihydroxy-3-methyl-1-nitrobutane.
Reduction: Formation of 2,3-dibromo-3-methyl-1-aminobutane.
Elimination: Formation of 3-methyl-1-nitro-1-butene.
Scientific Research Applications
2,3-Dibromo-3-methyl-1-nitrobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and nitro functionalities into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-3-methyl-1-nitrobutane involves its interaction with molecular targets through its bromine and nitro groups. The bromine atoms can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or act as an electron-withdrawing group, influencing the reactivity of the compound. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-2-methylbutane
- 3-Methyl-2,3-dibromopentane
- 1,3-Dibromo-2-methylbutane
Uniqueness
2,3-Dibromo-3-methyl-1-nitrobutane is unique due to the presence of both bromine and nitro groups on the same carbon chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
62545-07-7 |
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Molecular Formula |
C5H9Br2NO2 |
Molecular Weight |
274.94 g/mol |
IUPAC Name |
2,3-dibromo-3-methyl-1-nitrobutane |
InChI |
InChI=1S/C5H9Br2NO2/c1-5(2,7)4(6)3-8(9)10/h4H,3H2,1-2H3 |
InChI Key |
XNKRFJGRCGVSBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
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